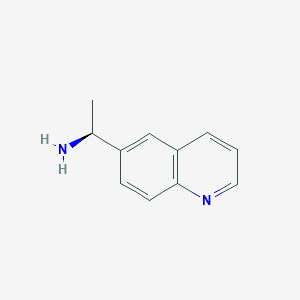
(1s)-1-(Quinolin-6-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s)-1-(Quinolin-6-yl)ethan-1-amine is an organic compound that features a quinoline ring attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(Quinolin-6-yl)ethan-1-amine typically involves the formation of the quinoline ring followed by the introduction of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the quinoline ring through cyclization of suitable precursors.
Amination Reactions: Introduction of the ethanamine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1s)-1-(Quinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Reduction of the quinoline ring or the ethanamine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (1s)-1-(Quinolin-6-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the ethanamine group.
Quinolin-6-ylmethanamine: A related compound with a methanamine group instead of an ethanamine group.
Uniqueness
(1s)-1-(Quinolin-6-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both the quinoline ring and the ethanamine group. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(1S)-1-quinolin-6-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m0/s1 |
Clé InChI |
AIHHJLBGHZOVRZ-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)N=CC=C2)N |
SMILES canonique |
CC(C1=CC2=C(C=C1)N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




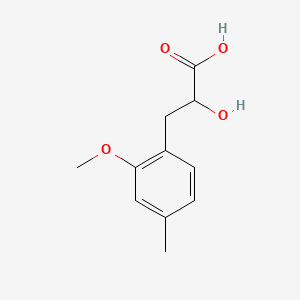
aminehydrochloride](/img/structure/B13620243.png)
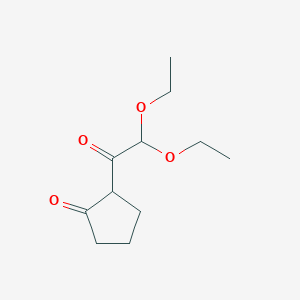

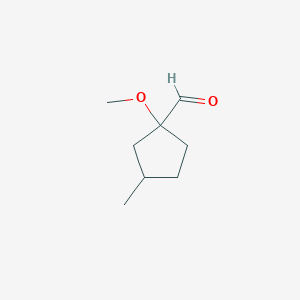



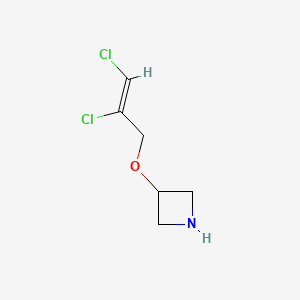
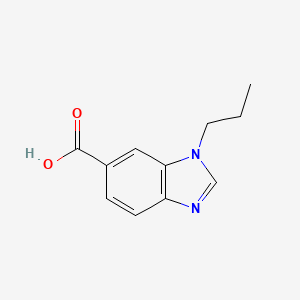
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

